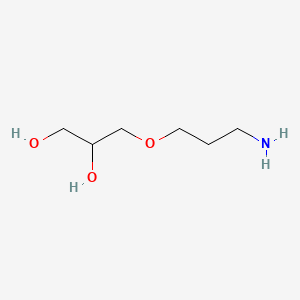![molecular formula C19H14 B588293 3-Methylbenz[a]anthracene-d3 CAS No. 1795014-58-2](/img/new.no-structure.jpg)
3-Methylbenz[a]anthracene-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenz[a]anthracene-d3 is a deuterated form of 3-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. It is used primarily in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C19H11D3 and a molecular weight of 245.33 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenz[a]anthracene-d3 typically involves the deuteration of 3-Methylbenz[a]anthracene. Deuteration is achieved by replacing hydrogen atoms with deuterium atoms. This process can be carried out using deuterated reagents under specific reaction conditions. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and cost-effectiveness. The compound is produced in specialized facilities equipped to handle deuterated chemicals and ensure high purity standards .
化学反応の分析
Types of Reactions
3-Methylbenz[a]anthracene-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Simpler hydrocarbons.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-Methylbenz[a]anthracene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: The compound is employed in studies of carcinogenesis and mutagenesis.
Medicine: Research on the compound contributes to understanding the mechanisms of cancer development and potential therapeutic targets.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methylbenz[a]anthracene-d3 involves its interaction with cellular components. The compound can form DNA adducts, leading to mutations and potentially causing cancer. It affects various molecular targets and pathways, including the activation of cytochrome P450 enzymes, which metabolize the compound into reactive intermediates .
類似化合物との比較
Similar Compounds
Benz[a]anthracene: A non-methylated analog with similar carcinogenic properties.
7,12-Dimethylbenz[a]anthracene: A more potent carcinogen with two methyl groups.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with significant carcinogenic activity.
Uniqueness
3-Methylbenz[a]anthracene-d3 is unique due to its deuterated nature, which makes it particularly useful in tracer studies and research applications where isotopic labeling is required. Its specific methylation pattern also distinguishes it from other similar compounds .
特性
CAS番号 |
1795014-58-2 |
|---|---|
分子式 |
C19H14 |
分子量 |
245.339 |
IUPAC名 |
3-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-6-9-18-16(10-13)7-8-17-11-14-4-2-3-5-15(14)12-19(17)18/h2-12H,1H3/i1D3 |
InChIキー |
VYZKVUIQCRWXJH-FIBGUPNXSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3C=C2 |
同義語 |
3-Monomethylbenz[a]anthracene-d3; NSC 409462-d3; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)
![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)





![1,11,12,12a-Tetrahydro-benzo[a]pyren-3(2H)-one](/img/structure/B588232.png)
